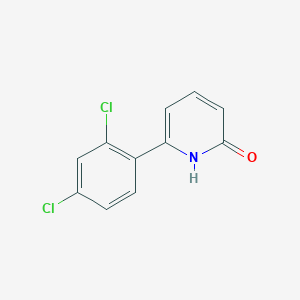

6-(2,4-Dichlorophenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRWHIZOCGFGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683031 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-05-7 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2-pyridone.

Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring.

Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring.

Substitution: The dichlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyridinone ring.

Reduction: Reduced forms of the pyridinone ring.

Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It can be incorporated into polymers for advanced material applications.

Biology and Medicine:

Biological Studies: Used as a probe in studying enzyme interactions and binding affinities.

Industry:

Agriculture: Potential use in the development of agrochemicals.

Electronics: Applications in organic electronics and semiconductors.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinone ring can participate in hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)pyridine: Lacks the carbonyl group, affecting its reactivity and binding properties.

6-Phenylpyridin-2(1H)-one: Lacks the chlorine substituents, resulting in different electronic properties and reactivity.

2-(2,4-Dichlorophenyl)quinolin-4(1H)-one: Contains a quinoline ring, offering different steric and electronic characteristics.

Uniqueness: 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one is unique due to the presence of both the dichlorophenyl group and the pyridinone ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, and industry.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-(2,4-dichlorophenyl)pyridin-2(1H)-one and its derivatives?

- Methodological Answer : One-pot synthesis using NH₄OH and HCl in DMF is a common approach for dihydropyrimidine-2(1H)-one derivatives, leveraging condensation reactions of substituted aldehydes and urea analogs . For fluorinated analogs, methods like Suzuki-Miyaura coupling or nucleophilic substitution with trifluoromethyl groups have been employed, achieving yields up to 67% under optimized conditions (e.g., 80°C, anhydrous DMF) . Critical parameters include solvent choice, temperature, and stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.48–8.19 ppm in DMSO-d₆) .

- Mass Spectrometry (MS) : HRMS or ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z 352.1332) .

- X-ray Diffraction : Resolves crystal packing and bond angles, as demonstrated for trifluoromethyl-substituted analogs .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodological Answer : Standard protocols include:

- Broth Microdilution : Minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar Diffusion : Zone-of-inhibition measurements using 100 µg/mL compound-loaded discs .

- Thermal Plate Tests : For analgesic activity, use Sprague-Dawley rats with latency thresholds measured post-administration .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for specific targets?

- Methodological Answer :

- Quantum Chemical Studies : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use GraphPad Prism to fit sigmoidal curves and compare EC₅₀ values .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. CF₃ groups) with bioactivity trends .

- Replicate Assays : Control variables like solvent (DMSO concentration ≤1%) and cell passage number to minimize variability .

Q. How can X-ray crystallography inform the design of pyridin-2(1H)-one hybrids for enhanced stability?

- Methodological Answer :

- Crystal Engineering : Analyze packing motifs (e.g., π-π stacking of dichlorophenyl groups) to predict solubility and melting points .

- Hydrogen Bond Networks : Identify key interactions (e.g., NH···O=C) that stabilize the lactam tautomer .

- Isostructural Replacement : Substitute CF₃ with SF₅ or CH₃ groups to modulate steric and electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

- Purification Techniques : Employ flash column chromatography (eluent: MeOH/DCM gradients) or recrystallization from ethanol .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FT-IR or Raman spectroscopy to detect intermediates .

Methodological Considerations

Q. How to assess acute toxicity in preclinical models?

- Answer :

- Rodent Studies : Administer 50–200 mg/kg doses to CD-1 mice and monitor mortality, organ weight changes, and histopathology over 14 days .

- Biomarker Analysis : Measure serum ALT/AST levels for hepatotoxicity and BUN/creatinine for nephrotoxicity .

Q. What analytical tools differentiate tautomeric forms (lactam vs. lactim) in solution?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.